Cas no 528577-66-4 (Ethyl β-D-cellobioside)
Ethyl β-D-cellobioside Chemical and Physical Properties
Names and Identifiers
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- Ethyl β-D-cellobioside
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- Inchi: 1S/C14H26O11/c1-2-22-13-11(21)9(19)12(6(4-16)24-13)25-14-10(20)8(18)7(17)5(3-15)23-14/h5-21H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+/m1/s1
- InChI Key: KTBPXDPDLAKMMM-XTVRJANMSA-N
- SMILES: [C@H]1([C@@H](O[C@@]2(O[C@H](CO)[C@H]([C@@H]([C@H]2O)O)O)[H])[C@H](O)[C@@H](O)[C@H](OCC)O1)CO
Ethyl β-D-cellobioside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL2215-10mg |
Ethyl ?-D-cellobioside |
528577-66-4 | 10mg |
£260.00 | 2025-02-22 | ||
| Apollo Scientific | BICL2215-25mg |
Ethyl ?-D-cellobioside |
528577-66-4 | 25mg |
£529.00 | 2025-02-22 | ||
| Apollo Scientific | BICL2215-50mg |
Ethyl ?-D-cellobioside |
528577-66-4 | 50mg |
£866.00 | 2025-02-22 |
Ethyl β-D-cellobioside Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethyl β-D-cellobioside
Ethyl β-D-cellobioside (CAS No. 528577-66-4): A Comprehensive Overview
Ethyl β-D-cellobioside, with the chemical identifier CAS No. 528577-66-4, is a compound of significant interest in the field of biochemical research and pharmaceutical development. This disaccharide derivative, consisting of two glucose units linked by a β-1,4 glycosidic bond, has garnered attention for its potential applications in various biological processes. The structure and properties of Ethyl β-D-cellobioside make it a valuable tool for researchers exploring novel therapeutic strategies and understanding carbohydrate metabolism.
The molecular formula of Ethyl β-D-cellobioside is C₁₂H₂₂O₁₁, reflecting its composition as a derivative of glucose. The ethyl modification at the anomeric carbon of the second glucose unit introduces unique chemical and biological properties that distinguish it from other cellobiose derivatives. This modification enhances solubility and stability, making it more suitable for use in biochemical assays and drug formulations.
Recent studies have highlighted the role of Ethyl β-D-cellobioside in modulating immune responses and inflammation. Research indicates that this compound can interact with specific receptors on immune cells, leading to the suppression of pro-inflammatory cytokines. Such findings are particularly relevant in the context of developing anti-inflammatory therapies that target chronic inflammatory diseases. The ability of Ethyl β-D-cellobioside to modulate immune function without significant side effects makes it an attractive candidate for further clinical investigation.
In addition to its immunomodulatory properties, Ethyl β-D-cellobioside has shown promise in the field of wound healing. Studies have demonstrated that this compound can promote the proliferation of fibroblasts and accelerate tissue regeneration. The mechanism behind this effect involves the activation of signaling pathways that are crucial for wound closure and tissue repair. These findings suggest that Ethyl β-D-cellobioside could be incorporated into topical formulations designed to enhance wound healing outcomes.
The pharmaceutical industry has also explored the potential applications of Ethyl β-D-cellobioside in drug delivery systems. Its structural properties allow it to act as a carrier for bioactive molecules, improving their bioavailability and targeting specificity. For instance, research has shown that Ethyl β-D-cellobioside can enhance the delivery of anticancer agents to tumor tissues, reducing systemic toxicity while increasing therapeutic efficacy. This capability positions it as a promising candidate for developing advanced drug delivery platforms.
From a synthetic chemistry perspective, Ethyl β-D-cellobioside serves as an important intermediate in the production of more complex carbohydrates and glycosides. Its well-defined structure and reactivity make it a versatile building block for constructing novel carbohydrate-based compounds with tailored biological activities. The synthesis of Ethyl β-D-cellobioside typically involves enzymatic or chemical glycosylation reactions, which offer high selectivity and mild reaction conditions.
The industrial production of Ethyl β-D-cellobioside is also influenced by advancements in biotechnology. Enzyme engineering has enabled the development of highly efficient biocatalysts for synthesizing this compound on an industrial scale. These biocatalysts not only improve yield but also reduce environmental impact by minimizing waste generation and energy consumption. Such innovations align with global efforts to promote sustainable manufacturing practices in the chemical industry.
Future research directions for Ethyl β-D-cellobioside include exploring its potential in gene therapy and regenerative medicine. Preliminary studies suggest that this compound can protect nucleic acids from degradation during delivery, enhancing the efficacy of gene-based therapies. Additionally, its ability to stimulate stem cell differentiation may open new avenues for treating degenerative diseases through tissue engineering approaches.
The regulatory landscape for Ethyl β-D-cellobioside is evolving as its applications expand into therapeutic areas. Regulatory agencies are increasingly recognizing the importance of carbohydrate-based compounds in drug development, leading to streamlined approval processes for innovative products derived from these molecules. This trend bodes well for the commercialization of Ethyl β-D-cellobioside-based therapies in coming years.
In conclusion, Ethyl β-D-cellobioside (CAS No. 528577-66-4) is a multifaceted compound with significant potential across multiple domains of biochemical research and pharmaceutical development. Its unique structural features, combined with emerging evidence on its biological activities, position it as a valuable asset for advancing therapeutic strategies and understanding complex biological processes. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow further.
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